molecular formula C20H22ClN3O6S B2601733 N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-19-5

N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2601733
CAS RN: 868981-19-5
M. Wt: 467.92
InChI Key: VJGPJSCEVVVJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22ClN3O6S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications

Safer Synthesis of Sulfamides

Sulfamides are traditionally synthesized using hazardous reagents. A study highlights a safer and more convenient method for the large-scale preparation of sulfamides, including nonsymmetrical sulfamides, using N-substituted oxazolidin-2-one derivatives. This approach reduces the risks associated with the use of corrosive and hazardous N-sulfamoyl chloride (Borghese et al., 2006).

Crystal Structures and Weak Interactions

Research on oxazolidin-2-ones, including their derivatives, has revealed intricate crystal structures and a variety of weak interactions, such as C-H···O and π-π stacking interactions. These findings contribute to the understanding of their chemical behavior and potential applications in material science and medicinal chemistry (Nogueira et al., 2015).

Antimicrobial Activities

Oxazolidinone derivatives have shown promising results as novel antimicrobial agents. A study on U-100592 and U-100766, oxazolidinone analogs, demonstrated their in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These findings suggest potential applications in the development of new antimicrobial drugs (Zurenko et al., 1996).

Synthetic Applications

Oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and chiral auxiliaries. They are integral in synthesizing chiral compounds and facilitating stereochemical control in organic synthesis. This versatility underlines their importance in pharmaceutical research and development (Marcantoni et al., 2002).

Electrochemical Studies

Electrochemical oxidation of chiral 5-substituted 2-oxazolidinones has been explored as a method to generate key building blocks for dichiral β-amino alcohols. This approach demonstrates the potential for oxazolidin-2-ones in synthesizing enantiomerically pure compounds, which are valuable in drug development and synthesis of biologically active molecules (Danielmeier et al., 1996).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-16-6-8-17(9-7-16)31(27,28)24-10-11-30-18(24)13-23-20(26)19(25)22-12-14-2-4-15(21)5-3-14/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGPJSCEVVVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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